molecular formula C8H3F13 B1293885 (Perfluorohexyl)ethylene CAS No. 25291-17-2

(Perfluorohexyl)ethylene

Cat. No. B1293885
CAS RN: 25291-17-2
M. Wt: 346.09 g/mol
InChI Key: FYQFWFHDPNXORA-UHFFFAOYSA-N
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Description

(Perfluorohexyl)ethylene is a chemical compound with the molecular formula C8H3F13 . It is a clear colorless liquid . The molecular weight of (Perfluorohexyl)ethylene is 346.09 g/mol .


Molecular Structure Analysis

The molecular structure of (Perfluorohexyl)ethylene is represented by the formula C6F13CH=CH2 . The IUPAC name for this compound is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .


Physical And Chemical Properties Analysis

(Perfluorohexyl)ethylene is a clear colorless liquid . Unfortunately, I could not find more detailed information on the physical and chemical properties of (Perfluorohexyl)ethylene.

Scientific Research Applications

It’s worth noting that PFAS, including (Perfluorohexyl)ethylene, are often used in materials science for their unique properties such as resistance to heat, chemical reactions, and electrical conductivity . They are also studied in environmental science due to their persistence in the environment and potential health risks . In biochemistry, some PFAS have been used in cell culture systems for their chemical stability and high respiratory-gas solubility .

It’s worth noting that PFAS, including (Perfluorohexyl)ethylene, are often used in materials science for their unique properties such as resistance to heat, chemical reactions, and electrical conductivity . They are also studied in environmental science due to their persistence in the environment and potential health risks. In biochemistry, some PFAS have been used in cell culture systems for their chemical stability and high respiratory-gas solubility.

It’s worth noting that PFAS, including (Perfluorohexyl)ethylene, are often used in materials science for their unique properties such as resistance to heat, chemical reactions, and electrical conductivity . They are also studied in environmental science due to their persistence in the environment and potential health risks. In biochemistry, some PFAS have been used in cell culture systems for their chemical stability and high respiratory-gas solubility.

Safety And Hazards

(Perfluorohexyl)ethylene is classified as a dangerous substance. It is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Safety measures include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQFWFHDPNXORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH=CH2, C8H3F13
Record name 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067076
Record name (Perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(Perfluorohexyl)ethylene

CAS RN

25291-17-2
Record name (Perfluorohexyl)ethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25291-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Perfluorohexyl)ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025291172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octene, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Perfluorohexyl)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (PERFLUOROHEXYL)ETHYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4KBI9S48D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluorohexyl)ethylene
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(Perfluorohexyl)ethylene
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(Perfluorohexyl)ethylene
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(Perfluorohexyl)ethylene
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(Perfluorohexyl)ethylene

Citations

For This Compound
46
Citations
DS Lee, HS Hwang, EJ Cho - Chemistry–An Asian Journal, 2018 - Wiley Online Library
… We commenced the study using aniline 1 a and 2-perfluorohexyl ethylene (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene, 2 a) as model substrates for the synthesis of perfluoro-1-…
Number of citations: 1 onlinelibrary.wiley.com
H Liu, W Li - Available at SSRN 4594025 - papers.ssrn.com
… with monovinyl(heptatrifluoropropyl)silsesquioxane (CF3-SQ) and perfluorohexyl ethylene with varying stoichiometric ratios. Then, G-SQs were used as low surface energy compound …
Number of citations: 0 papers.ssrn.com
T Shirai, H Fukumoto, Y Kanno, T Kubota, T Agou - Polymer, 2021 - Elsevier
In this study, unprecedented polyacrylates with vinylene-bridged fluoroalkyl side chains (–(CF 2 ) 6 –CHdouble bondCH-(CF 2 ) 5 CF 3 ) were successfully synthesized. These …
Number of citations: 6 www.sciencedirect.com
I Abusallout, J Wang, D Hanigan - Environmental Science: Water …, 2021 - pubs.rsc.org
The removal of per- and polyfluoroalkyl substances (PFAS) from drinking water supplies is crucial to protect the public from their health hazards. We investigated rapid defluorination of …
Number of citations: 15 pubs.rsc.org
K Harada, N Tezuka, K Hirano, K Miyamoto… - Chemical and …, 2016 - jstage.jst.go.jp
We have developed an efficient Rh-catalyzed (perfluoroalkyl) olefination reaction of acetanilides, which provides a versatile synthetic entry to a range of perfluoroalkylated compounds. …
Number of citations: 2 www.jstage.jst.go.jp
PG Boswell, P Bühlmann - Journal of the American Chemical …, 2005 - ACS Publications
Potentiometric sensors based on fluorous membranes doped with a fluorophilic tetraphenylborate derivative are shown to have a remarkably wide range of selectivities that exceeds the …
Number of citations: 108 pubs.acs.org
E Lartigau, C Thomas, M Le Blanc, J Riess… - International Journal of …, 1989 - Elsevier
The effects of two new concentrated perfluorochemical emulsions based on F-66E and PFOB, which carry significantly more oxygen than Fluosol-DA 20%, were tested on normal …
Number of citations: 17 www.sciencedirect.com
H Wang, J Li, L Peng, J Song, C Guo - Organic Letters, 2022 - ACS Publications
Chiral fluorinated amino esters and pyrrolidines are privileged scaffolds in synthetic chemistry and exhibit unique biological properties. We report the facile preparation of these …
Number of citations: 6 pubs.acs.org
M Bréant, J Georges, M Mermet - Analytica Chimica Acta, 1980 - Elsevier
The electrochemical properties of Fluosol 43, an aqueous emulsion of perfluorotri-butylamine used as a blood substitute are reported. A saturated calomel electrode prepared in Fluosol …
Number of citations: 3 www.sciencedirect.com
N Ishikawa - Organofluorine chemistry: principles and commercial …, 1994 - Springer
Asahi-Guard Fluorocarbon-containing water and oil repellent for apparel and upholstery use. Emulsion type: AG-31O, 410, 430, 460, 530, 550, 710, 740, 800 etc. Solvent type: AG-61O, …
Number of citations: 1 link.springer.com

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